molecular formula C60H67Cl7N12O4 B12743981 5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride CAS No. 133306-15-7

5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride

Cat. No.: B12743981
CAS No.: 133306-15-7
M. Wt: 1268.4 g/mol
InChI Key: CZKNSYDRYFIXSE-UHFFFAOYSA-N
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Description

5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride is a complex organic compound that belongs to the class of imidazoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine derivatives with carboxylic acid derivatives. The process often includes nucleophilic substitution followed by cyclization to form the imidazoquinoline core .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one is unique due to its specific substitution pattern and the presence of both imidazole and quinoline rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

133306-15-7

Molecular Formula

C60H67Cl7N12O4

Molecular Weight

1268.4 g/mol

IUPAC Name

5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride

InChI

InChI=1S/4C15H16ClN3O.3ClH/c4*1-3-4-7-19-12-8-10(16)5-6-11(12)14-13(15(19)20)17-9-18(14)2;;;/h4*5-6,8-9H,3-4,7H2,1-2H3;3*1H

InChI Key

CZKNSYDRYFIXSE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC(=C2)Cl)C3=C(C1=O)N=CN3C.CCCCN1C2=C(C=CC(=C2)Cl)C3=C(C1=O)N=CN3C.CCCCN1C2=C(C=CC(=C2)Cl)C3=C(C1=O)N=CN3C.CCCCN1C2=C(C=CC(=C2)Cl)C3=C(C1=O)N=CN3C.Cl.Cl.Cl

Origin of Product

United States

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